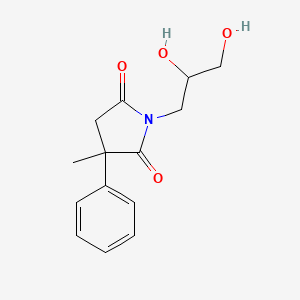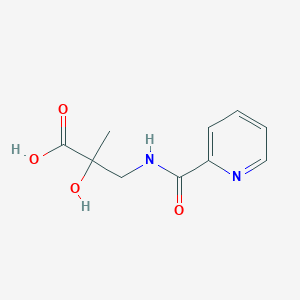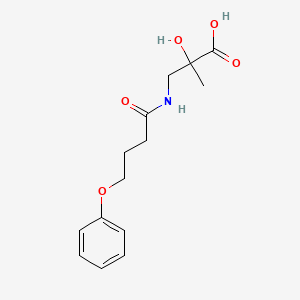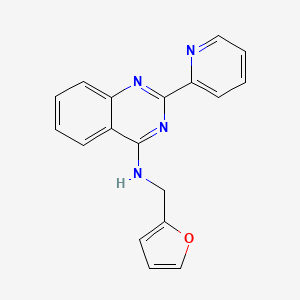
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione, also known as DHPMPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione is not fully understood. However, it has been suggested that it may act as a modulator of neurotransmitter systems, including the GABAergic and glutamatergic systems. It has also been suggested that this compound may act as an antioxidant, protecting cells from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic properties, making it a promising compound for the treatment of epilepsy and chronic pain. This compound has also been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. Additionally, it exhibits various biochemical and physiological effects, making it a versatile compound for research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to specifically target its effects. Additionally, the compound has not been extensively studied in vivo, making it difficult to determine its potential side effects.
Orientations Futures
There are several future directions for research on 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione. One potential direction is to further investigate its mechanism of action, which could lead to the development of more targeted treatments for various diseases. Additionally, further studies could be conducted to determine the potential side effects of this compound, which would be important for its development as a therapeutic agent. Finally, future research could focus on the development of analogs of this compound with improved properties, such as increased potency or selectivity.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione involves the reaction of 2,5-diketopiperazine with 3-phenyl-1-propanol in the presence of sodium borohydride. The reaction proceeds through a reduction process, resulting in the formation of this compound. This synthesis method has been extensively studied and optimized, resulting in high yields of this compound with good purity.
Applications De Recherche Scientifique
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for research in the fields of pharmacology, neuroscience, and biochemistry. This compound has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties.
Propriétés
IUPAC Name |
1-(2,3-dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(10-5-3-2-4-6-10)7-12(18)15(13(14)19)8-11(17)9-16/h2-6,11,16-17H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPAJTRANJRJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC(CO)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![3-[[3-(Dimethylamino)benzoyl]amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579179.png)
![3-[(3,5-Dimethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579180.png)
![4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7579187.png)

![3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579200.png)
![2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)
![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579214.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)
![3-[(5-Chlorofuran-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579223.png)
![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)
